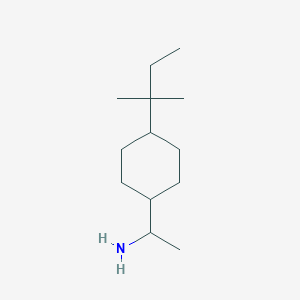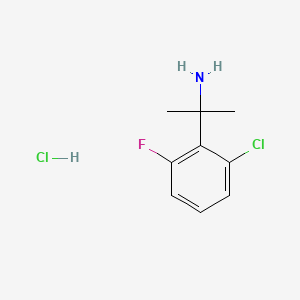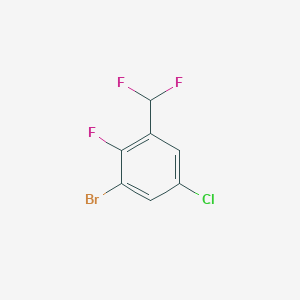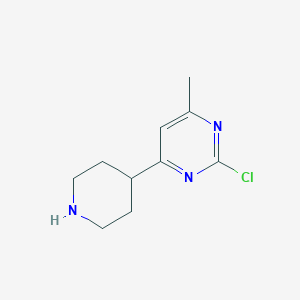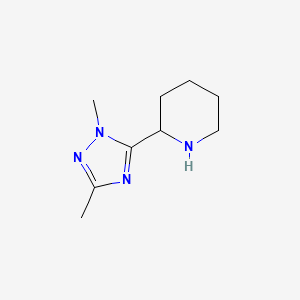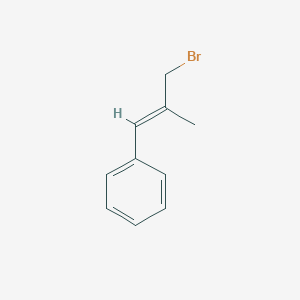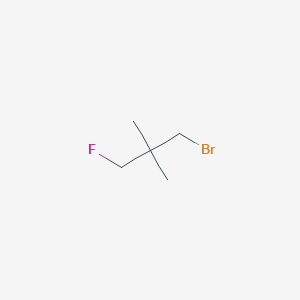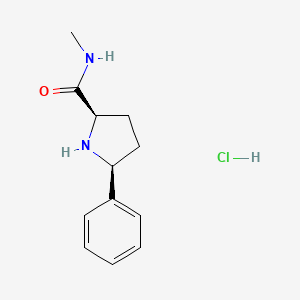
methyl 1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylate is a chemical compound that features a pyrazole ring substituted with a carboxylate ester and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.
Esterification: The final step involves esterification to introduce the carboxylate ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in research to understand its effects on biological systems, including its interaction with receptors and enzymes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.
Mecanismo De Acción
The mechanism of action of methyl 1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- (1-Methylpiperidin-4-yl)methanol
- N-(2-Methoxyethyl)-1-methylpiperidin-4-amine
Uniqueness
Methyl 1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylate is unique due to its specific structural features, such as the combination of a pyrazole ring with a piperidine ring and a carboxylate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H17N3O2 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
methyl 1-(1-methylpiperidin-4-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-13-5-3-10(4-6-13)14-8-9(7-12-14)11(15)16-2/h7-8,10H,3-6H2,1-2H3 |
Clave InChI |
RSUPTRSNCTVUIL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)N2C=C(C=N2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


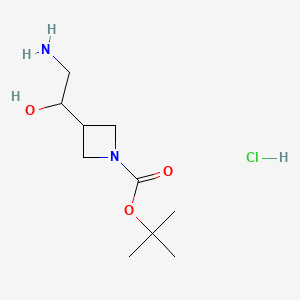

![Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate](/img/structure/B13540705.png)
![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-4-carboxylic acid](/img/structure/B13540707.png)
![6,6,8-Trioxo-6$l^{6}-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13540710.png)
![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)
